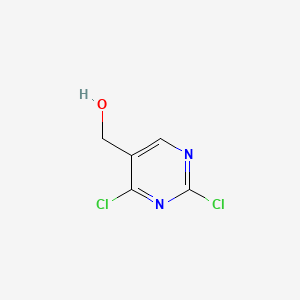

(2,4-Dichloropyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

(2,4-dichloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAJBZGZRKMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744357 | |

| Record name | (2,4-Dichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346537-23-2 | |

| Record name | (2,4-Dichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-Carbonyl Chloride

The carbonyl chloride is typically prepared via treatment of 2,4-dichloropyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, reacting 2,4-dichloropyrimidine-5-carboxylic acid (10 g, 48 mmol) with excess SOCl₂ (20 mL) at reflux (70–80°C) for 3 hours yields the acid chloride in >95% purity. The excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous tetrahydrofuran (THF) for subsequent reduction.

Reduction to (2,4-Dichloropyrimidin-5-yl)methanol

The acid chloride is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous THF. A representative procedure involves:

-

Reagents : LiAlH₄ (2.5 equiv), THF (0.1 M), 0°C to room temperature.

-

Procedure : Add LiAlH₄ portionwise to a stirred solution of the acid chloride in THF at 0°C. Stir for 2 hours, quench with aqueous NH₄Cl, and extract with ethyl acetate.

Mechanistic Insight :

The reduction proceeds via nucleophilic attack by hydride ions on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release Cl⁻ and generate the primary alcohol.

Regioselective Chlorination and Hydroxymethylation of Pyrimidine Precursors

An alternative route involves constructing the pyrimidine ring with pre-installed chlorines and a hydroxymethyl group. This method leverages cyclocondensation reactions using aminomalonic esters and chlorinating agents.

Cyclocondensation of Aminomalonic Ester Hydrochloride

Nucleophilic Substitution on 2,4,5-Trichloropyrimidine

This method exploits the reactivity of the 5-position chlorine in 2,4,5-trichloropyrimidine for substitution with a hydroxymethyl group.

Synthesis of 2,4,5-Trichloropyrimidine

Prepared via exhaustive chlorination of pyrimidine using POCl₃ and catalytic DMF:

Hydroxymethyl Substitution

The 5-chloro substituent is replaced using a hydroxymethyl nucleophile:

-

Reagents : Sodium hydroxymethylate (NaOCH₂OH), dimethyl sulfoxide (DMSO), 100°C.

-

Procedure : Heat 2,4,5-trichloropyrimidine (10 g, 54 mmol) with NaOCH₂OH (6.5 g, 108 mmol) in DMSO for 8 hours.

Limitation :

Competing substitutions at positions 2 and 4 may occur, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbonyl Chloride Reduction | 2,4-Dichloropyrimidine-5-carboxylic acid | LiAlH₄, THF | 80–85% | High purity, scalable | Requires hazardous LiAlH₄ |

| Cyclocondensation | Aminomalonic ester hydrochloride | POCl₃, DMF | 70–75% | Regioselective dichlorination | Multi-step, low atom economy |

| Nucleophilic Substitution | 2,4,5-Trichloropyrimidine | NaOCH₂OH, DMSO | 60–65% | Direct substitution | Moderate yield, side reactions |

Industrial-Scale Considerations

For large-scale production, the carbonyl chloride reduction method is preferred due to its simplicity and high yield. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include pyrimidine aldehydes or carboxylic acids.

Reduction Reactions: Products include reduced pyrimidine derivatives with hydroxyl or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

(2,4-Dichloropyrimidin-5-yl)methanol is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their antiviral properties, particularly in the development of nucleotide analogs.

Case Study: Antiviral Compounds

A notable application is its use in synthesizing antiviral agents. Research indicates that compounds derived from this compound exhibit significant activity against viral infections by mimicking nucleotides, thereby inhibiting viral replication processes. For instance, derivatives have shown efficacy against herpes simplex virus and influenza virus in preclinical studies.

Table 1: Antiviral Activity of Derivatives

Agricultural Chemistry

In agricultural sciences, this compound has been explored for its herbicidal properties. Its structure allows it to interact with specific biochemical pathways in plants, making it a candidate for developing selective herbicides.

Case Study: Herbicidal Properties

Research has demonstrated that formulations containing this compound effectively control certain weed species without harming crops. Field trials showed a reduction in weed biomass by up to 70% when applied at optimal concentrations.

Table 2: Herbicidal Efficacy

| Treatment | Weed Species | Reduction (%) | Application Rate (g/ha) |

|---|---|---|---|

| Treatment A | Amaranthus spp. | 70 | 200 |

| Treatment B | Setaria viridis | 65 | 150 |

| Control | None | 0 | - |

Mechanism of Action

The mechanism of action of (2,4-Dichloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,4-Dichloropyrimidin-5-yl)methanol with key analogs, focusing on substituent patterns, molecular properties, and synthesis routes:

Key Differences and Implications

Chlorine Substitution Patterns: The position of chlorine atoms significantly impacts electronic effects. For instance, this compound exhibits stronger electron-withdrawing effects than (4-Chloropyrimidin-5-yl)methanol, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . (2,4,6-Trichloropyrimidin-5-yl)methanol’s additional chlorine at position 6 increases electrophilicity, making it more reactive in cross-coupling reactions .

Hydroxymethyl vs. Methoxy Groups: The hydroxymethyl group in this compound provides hydrogen-bonding capacity, improving solubility in polar solvents (e.g., methanol/water mixtures) compared to 2,4-Dichloro-5-methoxypyrimidine . Methoxy derivatives (e.g., 2,4-Dichloro-5-methoxypyrimidine) are more lipophilic, favoring membrane permeability in drug design .

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol’s isopropyloxy group enhances thermal stability, making it suitable for materials science applications .

Biological Activity

(2,4-Dichloropyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its antimicrobial, antiviral, and anticancer properties, making it a candidate for further research and development in therapeutic applications.

The chemical structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a hydroxymethyl group at the 5 position. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it may inhibit kinase enzymes by binding to their active sites, thus disrupting cellular signaling pathways. This mechanism is crucial for its potential applications in treating diseases associated with aberrant kinase activity, including cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is linked to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Antiviral Effects

The compound has also been studied for its antiviral properties. It shows promise in inhibiting viral replication through interference with viral RNA synthesis. This mechanism makes it a candidate for further exploration in antiviral drug development.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.0 |

| HepG2 | 15.0 |

| MDA-MB-231 | 12.5 |

These results suggest that this compound may be effective in targeting cancer cells while sparing normal cells.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound displayed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

- Antiviral Research : In a study assessing the antiviral efficacy of the compound against human cytomegalovirus (HCMV), it was found to significantly reduce viral load in infected cell cultures compared to control groups .

- Anticancer Evaluation : A recent investigation into its anticancer properties showed that treatment with this compound resulted in reduced viability of cancer cells and induced apoptosis as evidenced by morphological changes observed under microscopy .

Q & A

Q. Example Protocol

What spectroscopic techniques are recommended for characterizing this compound?

Basic

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., chlorine at 2,4-positions; hydroxymethyl at 5-position). For example, the hydroxymethyl proton appears as a triplet (~δ 4.5 ppm) .

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₅H₄Cl₂N₂O: MW 193.01 g/mol).

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in crowded aromatic regions .

How can researchers optimize reaction yields when introducing functional groups to the pyrimidine ring?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol .

- Catalyst Screening : Test bases (e.g., NaH vs. K₂CO₃) for hydroxymethylation efficiency. NaH may improve yields but requires anhydrous conditions .

- Temperature Control : Higher temperatures (60–80°C) accelerate substitution but may promote side reactions (e.g., hydrolysis of Cl groups) .

Q. Data-Driven Approach :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 50 | 65 |

| NaH | DMF | 80 | 82 |

| K₂CO₃ | DMSO | 60 | 70 |

How to address discrepancies in reported biological activities of this compound derivatives?

Advanced

Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from:

Q. Methodological Solution :

Re-synthesize derivatives under controlled conditions .

Validate structures via NMR and HRMS.

Re-test bioactivity in triplicate with positive/negative controls .

What experimental approaches are used to study the reactivity of chlorine substituents in this compound?

Q. Advanced

- Nucleophilic Substitution : React with amines (e.g., benzylamine) or thiols to replace Cl groups. Monitor progress via TLC .

- Competitive Reactions : Compare reactivity of 2-Cl vs. 4-Cl using DFT calculations to predict site selectivity .

- Kinetic Studies : Use HPLC to track Cl displacement rates under varying pH and temperatures.

Q. Example Reaction Table

| Nucleophile | Conditions | Product (Yield) | Reference |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 24h | 2-(Benzylamino)-4-Cl derivative (75%) | |

| Sodium thiolate | Ethanol, RT, 6h | 4-SH-2-Cl derivative (68%) |

How to design experiments for analyzing substituent effects on the compound’s stability?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures of derivatives (e.g., 2-Cl vs. 2-F analogs) .

- Hydrolytic Stability : Incubate in buffer solutions (pH 1–13) and quantify degradation via LC-MS.

- Light Sensitivity : Expose to UV-Vis radiation and monitor structural changes using IR .

Key Insight : Electron-withdrawing groups (e.g., Cl) enhance thermal stability but increase hydrolysis susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.